![molecular formula C16H17NO3S2 B5532504 3-[(4-methoxyphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5532504.png)
3-[(4-methoxyphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of thiazolidine derivatives, including those related to "3-[(4-methoxyphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine," often involves cyclization reactions involving thiol-containing compounds and azomethine ylides or related intermediates. For example, a study on the synthesis of 1,3-thiazolidinones involved the reaction of phenacyl bromide, carbon disulfide, and primary amine under reflux conditions, showcasing a typical approach to synthesizing such compounds (Shahbazi-Alavi et al., 2019).
Molecular Structure Analysis
Thiazolidine derivatives exhibit diverse molecular structures, often determined by X-ray crystallography. For example, a study revealed the crystal structure of a thiazolidine derivative, highlighting the non-planar nature and the presence of significant dihedral angles, indicative of the compound's three-dimensional conformation (Doreswamy et al., 2009).
Chemical Reactions and Properties
Thiazolidine compounds participate in various chemical reactions, reflecting their reactive nature. For instance, photo-oxidation reactions of thiazolidine derivatives have been explored, demonstrating the compounds' capacity for undergoing transformation under specific conditions, leading to the formation of new functional groups or structural features (Takata et al., 1985).
Physical Properties Analysis
The physical properties of thiazolidine derivatives, such as solubility, melting points, and crystal structure, are crucial for their practical applications. These properties are often influenced by the compound's molecular structure and substituents. For example, the crystalline nature and specific crystal system of a thiazolidine compound were elucidated through X-ray diffraction, offering insights into its solid-state behavior (Yahiaoui et al., 2019).
Chemical Properties Analysis
The chemical properties of "this compound" and related compounds, such as reactivity towards various reagents, stability under different conditions, and potential for chemical modifications, are central to their utility in synthetic chemistry and drug design. Studies on related compounds, such as the sulfonamide derivatives of thiazolidin-4-ones, provide a glimpse into the chemical behavior and potential biological activity of these molecules (Siddiqui et al., 2010).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-2-phenyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S2/c1-20-14-7-9-15(10-8-14)22(18,19)17-11-12-21-16(17)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOLJLSMYOIFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


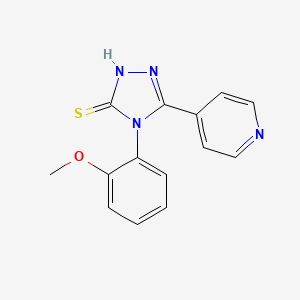
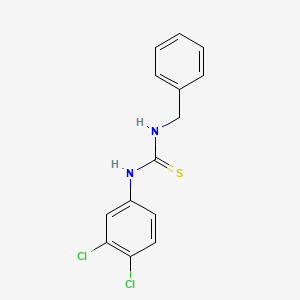
![N-{(3S*,4R*)-4-isopropyl-1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5532444.png)
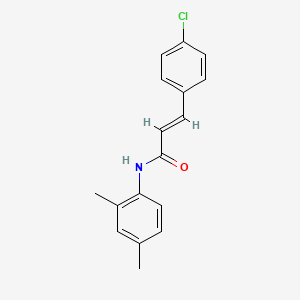
![2-methyl-8-[5-(4-morpholinylmethyl)-3-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5532463.png)
![1-cyclopentyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5532477.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B5532480.png)
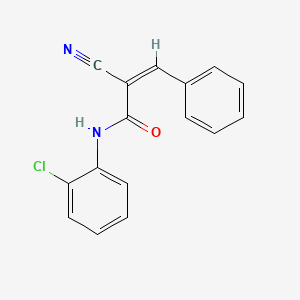

![1-[3-(benzoylthio)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B5532493.png)

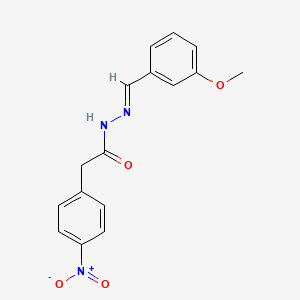
![1-allyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5532509.png)